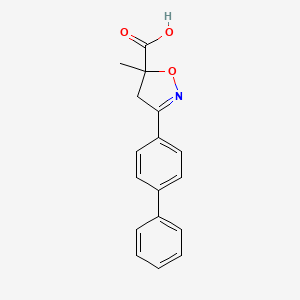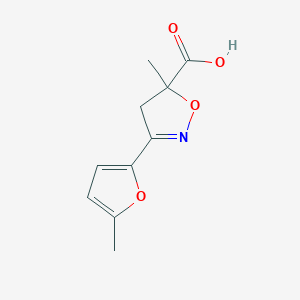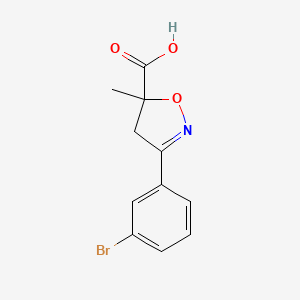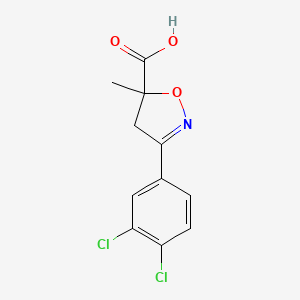
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (DCMOC) is a synthetic compound that has been studied for its potential applications in the field of medicine. DCMOC is a stable and water-soluble compound that has been investigated for its potential as a therapeutic agent for various disorders, including cancer, inflammation, and neurological diseases. DCMOC has also been studied for its use in laboratory experiments, including biochemical and physiological studies.
科学的研究の応用
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its potential applications in the field of medicine. It has been investigated for its potential as a therapeutic agent for various disorders, including cancer, inflammation, and neurological diseases. 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has also been studied for its ability to inhibit the growth of certain types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its potential to reduce inflammation and to protect against oxidative stress. It has also been investigated for its potential to treat neurological diseases such as Alzheimer’s disease and Parkinson’s disease.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit photosynthesis . They do this by blocking the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
Compounds with similar structures have been found to affect the photosynthetic electron transport chain . This suggests that the compound could potentially interfere with photosynthesis and other related biochemical pathways.
Result of Action
Similar compounds have been found to cause uncontrolled growth in most broadleaf weeds, while most grasses are relatively unaffected . This suggests that the compound could potentially have a similar effect.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other chemicals .
実験室実験の利点と制限
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a number of advantages and limitations for laboratory experiments. One advantage of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is that it is a stable and water-soluble compound, which makes it easy to work with. Additionally, 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is relatively inexpensive and can be synthesized using a number of methods. However, one limitation of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is that it has a short half-life, which means that it must be used quickly after synthesis. Additionally, 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of potential future directions for research into 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. One potential direction is to further investigate its potential as a therapeutic agent for various disorders, including cancer, inflammation, and neurological diseases. Additionally, further research into the mechanism of action of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid could help to identify new potential therapeutic targets. Additionally, further research into the biochemical and physiological effects of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid could help to identify potential new uses for the compound. Finally, further research into the safety and efficacy of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in humans could help to determine its potential for use in clinical trials.
合成法
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized using a number of methods, including the reaction of 3,4-dichlorophenol with 5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in the presence of a base. This reaction produces a mixture of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (DCOC). The 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can then be isolated from the DCOC by crystallization. Other methods for synthesizing 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid include the reaction of 3,4-dichlorophenol with 5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid chloride in the presence of a base, and the reaction of 3,4-dichlorophenol with 5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid anhydride in the presence of a base.
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGNRWFHWOALEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)
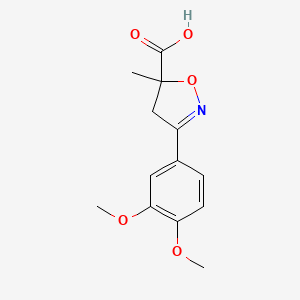
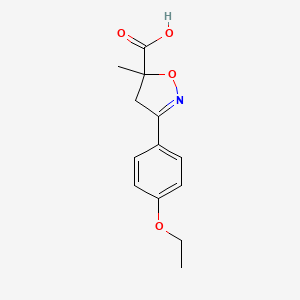
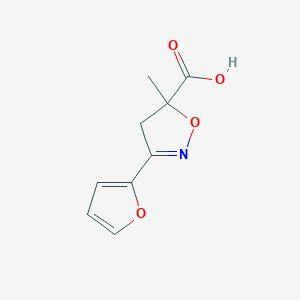
![3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350152.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

